molecular formula C19H20N2O3 B5944646 N-(3-acetylphenyl)-6-methyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

N-(3-acetylphenyl)-6-methyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

Cat. No.: B5944646
M. Wt: 324.4 g/mol
InChI Key: XRNIDZDVESMAEH-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-6-methyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline core, an acetylphenyl group, and a carboxamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-6-methyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3-acetylphenylamine with 6-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-6-methyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline core or the acetylphenyl group.

Scientific Research Applications

N-(3-acetylphenyl)-6-methyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-6-methyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA.

    Pathways Involved: The compound can influence various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-6-methyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide
  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • 6-methyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

Uniqueness

N-(3-acetylphenyl)-6-methyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-(3-acetylphenyl)-6-methyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-11-6-7-17-14(8-11)10-16(19(24)21-17)18(23)20-15-5-3-4-13(9-15)12(2)22/h3-5,9-11H,6-8H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNIDZDVESMAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C=C(C(=O)N2)C(=O)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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